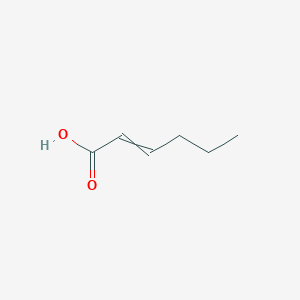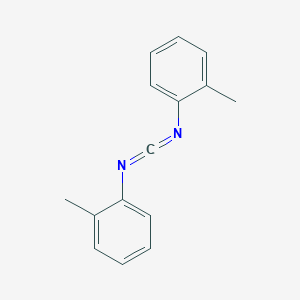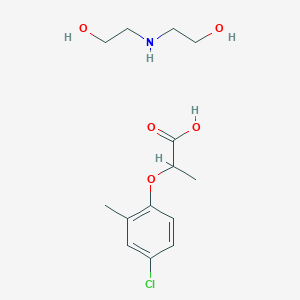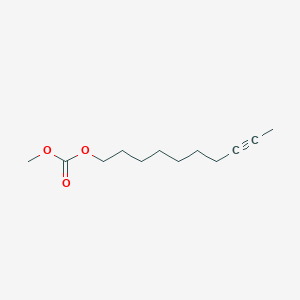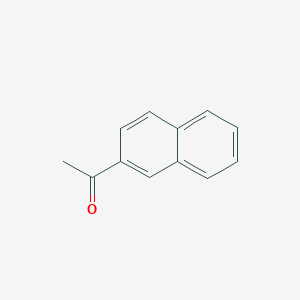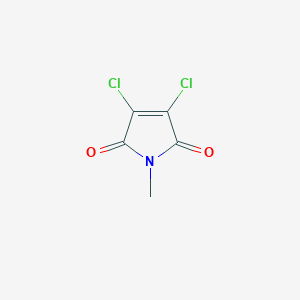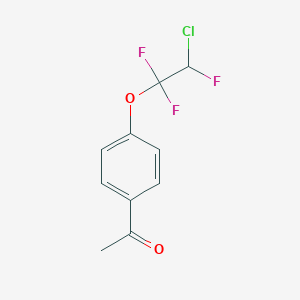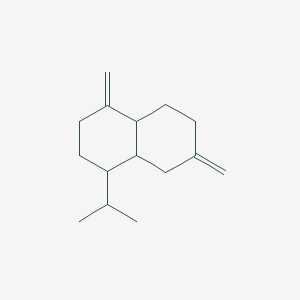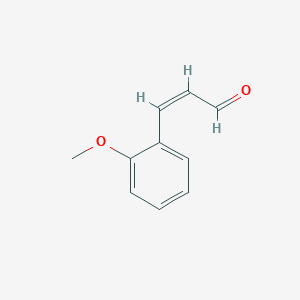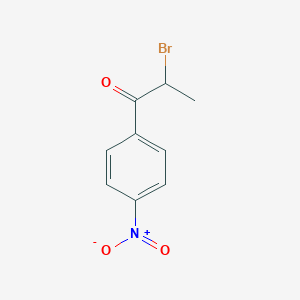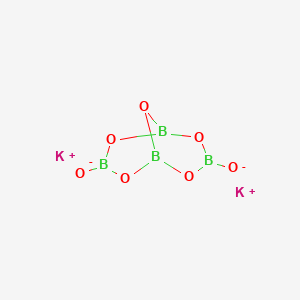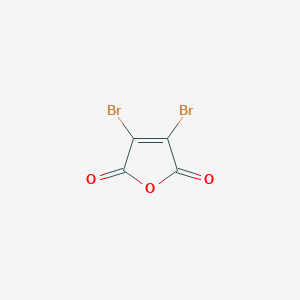
Dibromomaleic anhydride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Dibromomaleic anhydride involves photochemical reactions. One study describes the irradiation of Dibromomaleic anhydride in benzene, leading to the formation of α-aryl-α′-bromomaleic anhydrides, followed by the production of phenanthrene-9,10-dicarboxylic anhydrides upon further irradiation. These processes involve charge-transfer complexes (Matsuo et al., 1972).
Molecular Structure Analysis
Chemical Reactions and Properties
Dibromomaleic anhydride undergoes various photochemical reactions. For instance, when irradiated with N-phenylpyrrole, photosubstitution and photocyclization occur, leading to the production of pyrrolo[1,2-a]quinoline-4,5-dicarboxylic anhydride. These reactions proceed via triplet species, and solvent effects are significant in these processes (Matsuo & Mihara, 1975).
Physical Properties Analysis
Chemical Properties Analysis
The chemical properties of Dibromomaleic anhydride are characterized by its reactivity in various conditions. For example, its reaction with benzo[b]thiophene under irradiation leads to simultaneous photosubstitution and photocycloaddition, indicating a high level of reactivity and the formation of complex products (Matsuo & Mihara, 1977).
Wissenschaftliche Forschungsanwendungen
Photochemical Reactions with Benzene Derivatives :
- Matsuo et al. (1972) demonstrated that irradiating dibromomaleic anhydride in benzene or its substituted derivatives resulted in the formation of α-aryl-α′-bromomaleic anhydrides. Further irradiation led to the production of phenanthrene-9,10-dicarboxylic anhydrides, indicating the involvement of charge-transfer complexes in these reactions (Matsuo, Tanoue, Matsunaga, & Nagatoshi, 1972).
Reactions with N-Phenylpyrrole :
- Matsuo and Mihara (1975) found that upon irradiation of dibromomaleic anhydride with N-phenylpyrrole, a series of photosubstitution and photocyclization reactions occurred. These reactions produced pyrrolo[1,2-a]quinoline-4,5-dicarboxylic anhydride as the final product, suggesting the involvement of triplet species and polar reaction intermediates (Matsuo & Mihara, 1975).
Interactions with Benzo[b]thiophene :
- The study by Matsuo and Mihara (1977) explored the photochemical reactions between dibromomaleic anhydride and benzo[b]thiophene. They found that both photosubstitution and photocycloaddition reactions were induced, with the ratio of the substituted product to the cycloadduct increasing with solvent polarity. This study indicated that the reactions proceeded via a common triplet exciplex (Matsuo & Mihara, 1977).
Reactions with Tetrachlorocyclopentadienone Dimethyl Acetal :
- According to Jones, Sunko, and Thornton-Pett (1994), the addition of dibromomaleic anhydride to tetrachlorocyclopentadienone dimethyl acetal led to the formation of a pseudo-lactone rather than the previously claimed mixture of endo- and exo-adducts. This study highlighted the importance of accurate characterization in chemical reactions (Jones, Sunko, & Thornton-Pett, 1994).
Safety And Hazards
Zukünftige Richtungen
Dibromomaleic anhydride and related compounds are emerging as an exciting new class of bioconjugation reagents, particularly in the field of antibody conjugation . Their exquisite cysteine-selectivity, excellent stability, and ability to functionally rebridge disulfide bonds make them promising for future research .
Eigenschaften
IUPAC Name |
3,4-dibromofuran-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Br2O3/c5-1-2(6)4(8)9-3(1)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKJEMDSKURVLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)OC1=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061525 | |
| Record name | 2,5-Furandione, 3,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibromomaleic anhydride | |
CAS RN |
1122-12-9 | |
| Record name | 3,4-Dibromo-2,5-furandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibromomaleic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibromomaleic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Furandione, 3,4-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Furandione, 3,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIBROMOMALEIC ANHYDRIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBROMOMALEIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW333X45EM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




